Home > Products > Screening Compounds P107066 > Cyclosporin metabolite m17
Cyclosporin metabolite m17 - 89270-28-0

Cyclosporin metabolite m17

Catalog Number: EVT-382948
CAS Number: 89270-28-0
Molecular Formula: C62H111N11O13
Molecular Weight: 1218.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used to prevent graft rejection in organ transplantation and to treat autoimmune diseases. However, its therapeutic use is complicated by its side effects, which are partly attributed to its metabolites. Among these, Cyclosporin metabolite M17, also known as hydroxycyclosporine, has garnered significant attention due to its presence in patients and its biological activity126.

Cyclosporin A (CsA)

  • Compound Description: Cyclosporin A (CsA) is a potent immunosuppressive drug widely used to prevent organ rejection after transplantation. It acts by inhibiting the activation of T cells, a type of white blood cell crucial for immune responses [, , , , , , , , , , ].
  • Relevance: Cyclosporin Metabolite M17 is a primary metabolite of Cyclosporin A, formed by the hydroxylation of the parent drug by cytochrome P450 enzymes, particularly those belonging to the CYP3A subfamily [, , , , , , , , , , , , , , , , , ].

Cyclosporin Metabolite M1

  • Compound Description: Cyclosporin Metabolite M1 is another major primary metabolite of Cyclosporin A, generated through hydroxylation by cytochrome P450 enzymes [, , , , , , , , , ].
  • Relevance: Structurally, Cyclosporin Metabolite M1 is closely related to Cyclosporin Metabolite M17, differing only in the position of the hydroxyl group added to the Cyclosporin A molecule. Both metabolites are often found in significant quantities in the blood of patients receiving Cyclosporin A therapy [, , ].

Cyclosporin Metabolite M21

  • Compound Description: Cyclosporin Metabolite M21 is a primary metabolite of Cyclosporin A formed through N-demethylation, another metabolic pathway mediated by cytochrome P450 enzymes [, , , , , , , , ].

Cyclosporin Metabolite M18

  • Compound Description: Cyclosporin Metabolite M18 is a secondary metabolite of Cyclosporin A. It is formed through a non-enzymatic intramolecular cyclization reaction of Cyclosporin Metabolite M17 [, , , , , ].
  • Relevance: The formation of Cyclosporin Metabolite M18 from Cyclosporin Metabolite M17 highlights a secondary metabolic pathway. While generally less abundant than M17, M18 can still be detected in biological samples and contributes to the overall metabolic profile of Cyclosporin A [, , , , , ].

SDZ IMM 125 (IMM)

  • Compound Description: SDZ IMM 125 (IMM) is a hydroxyethyl derivative of Cyclosporin A, designed to improve the pharmacological properties of the parent drug [].
  • Relevance: SDZ IMM 125 is structurally analogous to Cyclosporin A, and it is metabolized by the same cytochrome P450 enzymes that metabolize Cyclosporin A, including those responsible for the formation of Cyclosporin Metabolite M17. The primary metabolites of SDZ IMM 125 (IMM1, IMM9, and IMM4N) are structurally similar to the corresponding metabolites of Cyclosporin A, including M17 [].

Dihydro-CsA M17

  • Compound Description: Dihydro-CsA M17 is a newly identified human metabolite of Cyclosporin A [].
  • Relevance: Dihydro-CsA M17 shares a close structural similarity with Cyclosporin Metabolite M17, further emphasizing the complex metabolic pathways of Cyclosporin A in humans [].

Other Cyclosporin Metabolites

  • Compound Description: In addition to the metabolites mentioned above, several other Cyclosporin A metabolites have been identified, including M8, M9, M10, M13, M16, M25, M26, and several unidentified metabolites (U1, U2, U3, U4, U5, U6, U7, U8, U9) [, ].
  • Relevance: These metabolites, while not as extensively studied as M1, M17, M18, and M21, contribute to the overall metabolic profile of Cyclosporin A. Their presence highlights the complexity of Cyclosporin A metabolism and the challenges in fully elucidating the pharmacological and toxicological effects of the parent drug and its metabolites [, ].

Cyclosporins C and D (CsC & CsD)

  • Compound Description: Cyclosporins C and D (CsC & CsD) are natural analogs of Cyclosporin A [].
  • Relevance: CsC and CsD share structural similarities with Cyclosporin A and belong to the same chemical class of cyclic undecapeptides. Studying these analogs can provide insights into the structure-activity relationships of Cyclosporin A and its metabolites, including Cyclosporin Metabolite M17 [].
Applications in Various Fields

Renal Allograft Recipients

In renal allograft recipients, M17 has been detected at higher levels than the parent drug, CsA, in patient blood samples. The in vitro immunosuppressive activity of M17, particularly its ability to inhibit lymphocyte proliferation, suggests that it may play a role in the overall immunosuppressive regimen of these patients1.

Fibroblast Modulation

M17 has been shown to modulate the phenotype of gingival fibroblasts, which could have implications for the management of gingival overgrowth, a common side effect of CsA therapy in transplant patients2.

Nephrotoxicity

The metabolite M17 has been implicated in CsA-induced nephrotoxicity. Higher blood concentrations of M17 have been observed in psoriatic patients who developed nephrotoxicity compared to those who did not, suggesting that M17 might serve as a marker for this adverse effect6.

Anti-allergic Effects

M17, along with other metabolites, has demonstrated the ability to inhibit antigen-stimulated release of beta-hexoseaminidase, an in vitro correlate of anti-allergic effect. This suggests that M17 may have therapeutic potential in the treatment of allergic reactions8.

Graft-versus-Host Disease

In studies of graft-versus-host disease (GvHD), M17 has been found to be one of the most active compounds in inhibiting lymphocyte proliferation, indicating its potential use in managing this condition post-transplantation7.

Synthesis Analysis

The synthesis of cyclosporin metabolite M17 primarily involves the allylic oxidation of cyclosporin A. This reaction typically requires specific conditions such as:

  • Reagents: The process often utilizes oxidizing agents capable of facilitating the conversion of the hydroxyl group at position 1 into a primary allylic alcohol.
  • Conditions: The reaction may be conducted under controlled temperatures and pH levels to optimize yield and selectivity. For example, conditions that favor asymmetric centers and trans-double bonds are preferred.
  • Parameters: Reaction time and concentration of reagents are critical parameters that influence the efficiency of the synthesis. High-performance liquid chromatography (HPLC) is commonly employed to monitor the progress and yield of the synthesis .
Molecular Structure Analysis

The molecular structure of cyclosporin metabolite M17 features a complex cyclic arrangement typical of cyclosporins, with specific functional groups that contribute to its biological activity. Key structural characteristics include:

  • Cyclic Peptide Backbone: The molecule consists of 11 amino acids forming a cyclic structure, which is essential for its immunosuppressive function.
  • Functional Groups: The presence of a primary allylic alcohol at position 1 significantly alters its reactivity compared to cyclosporin A.
  • 3D Conformation: The spatial arrangement of atoms in M17 affects its interaction with biological targets, particularly lymphocytes and other immune cells. Computational modeling studies have suggested that the conformation impacts membrane permeability and bioactivity .
Chemical Reactions Analysis

Cyclosporin metabolite M17 undergoes various chemical reactions that are crucial for its biological activity:

  • Oxidation and Reduction: The primary reaction involved in its formation is allylic oxidation, which transforms cyclosporin A into M17. This reaction can also lead to further modifications under different conditions.
  • Substitution Reactions: M17 can participate in substitution reactions due to its reactive functional groups, potentially leading to new derivatives with altered pharmacological properties.
  • Biochemical Interactions: In biological systems, M17 interacts with various enzymes and proteins, influencing pathways related to immune response modulation .
Mechanism of Action

The mechanism of action for cyclosporin metabolite M17 involves several biochemical pathways:

  • Target Interaction: M17 selectively inhibits lymphokines such as interleukin-2 (IL-2) and interferon-gamma (gamma-IFN), which are pivotal in T-cell activation and proliferation.
  • Biochemical Pathways: It primarily affects pathways involved in lymphocyte induction, leading to a reduction in immune response.
  • Pharmacokinetics: Studies have shown that the pharmacokinetic profile of M17 differs from that of cyclosporin A, with variations in absorption and distribution noted in animal models .
Physical and Chemical Properties Analysis

Cyclosporin metabolite M17 exhibits distinct physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Stability: The compound's stability can vary based on environmental conditions such as temperature and pH; it is sensitive to light and moisture.
  • Melting Point: Specific melting point data for M17 is not widely reported but can be inferred from similar compounds within the cyclosporin family.

These properties are critical for understanding how M17 behaves in biological systems and its potential therapeutic applications .

Applications

Cyclosporin metabolite M17 has several significant scientific applications:

  • Immunosuppressive Therapy: It is utilized in research to explore its potential as an immunosuppressive agent, particularly in organ transplantation and autoimmune diseases.
  • Cell Growth Inhibition Studies: Its ability to inhibit renal cell growth makes it valuable for studies related to kidney diseases and cellular biology.
  • Pharmacological Research: Investigations into its interactions with enzymes and receptors contribute to the broader understanding of drug metabolism and pharmacodynamics.

Properties

CAS Number

89270-28-0

Product Name

Cyclosporin metabolite m17

IUPAC Name

(6S,9S,12R,15S,18S,30S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O13

Molecular Weight

1218.6 g/mol

InChI

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44?,45+,46+,47+,49?,50?,51?,52-/m1/s1

InChI Key

ZPZHKIOMBYYVRD-WRDPQARASA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Synonyms

6-[(2S,3R,4R,6E)-3,8-Dihydroxy-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A; Cyclosporin A Metabolite 17; Cyclosporin Metabolite 17; M 17; OL 17

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.